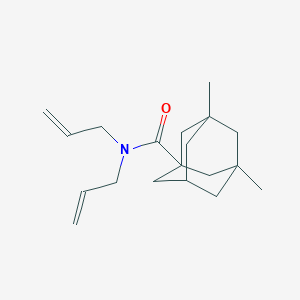![molecular formula C17H26N2O5S B5354453 N-ethyl-5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5354453.png)
N-ethyl-5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-2-methoxybenzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. EMA401 is a highly selective antagonist of the angiotensin II type 2 (AT2) receptor, which is expressed in sensory neurons and has been implicated in the modulation of pain sensation.
Mecanismo De Acción
N-ethyl-5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-2-methoxybenzamide acts as a selective antagonist of the AT2 receptor, which is expressed in sensory neurons and has been implicated in the modulation of pain sensation. By blocking the activity of this receptor, this compound reduces the transmission of pain signals from the periphery to the central nervous system, leading to a reduction in pain sensation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects that contribute to its analgesic properties. These include the inhibition of the release of pro-inflammatory cytokines and chemokines, the modulation of the activity of voltage-gated ion channels, and the inhibition of the activity of the mitogen-activated protein kinase (MAPK) signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-2-methoxybenzamide has several advantages for use in preclinical studies of chronic pain. It is highly selective for the AT2 receptor, which is expressed in sensory neurons and has been implicated in the modulation of pain sensation. The drug has also been shown to be effective in reducing pain behaviors in a variety of preclinical models of chronic pain, without producing significant side effects. However, one limitation of this compound is that it may not be effective in all types of chronic pain, and further research is needed to determine its efficacy in different patient populations.
Direcciones Futuras
There are several future directions for research on N-ethyl-5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-2-methoxybenzamide. One area of focus is the development of new formulations of the drug that can be administered by different routes, such as intravenous or transdermal delivery. Another area of research is the identification of biomarkers that can be used to predict the response to this compound treatment in different patient populations. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in patients with chronic pain.
Métodos De Síntesis
The synthesis of N-ethyl-5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-2-methoxybenzamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the sulfonamide linkage between the amine and the sulfonic acid groups. The final product is obtained in high yield and purity, making it suitable for use in preclinical studies.
Aplicaciones Científicas De Investigación
N-ethyl-5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-2-methoxybenzamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. The drug has been shown to be effective in reducing pain behaviors in these models, without producing significant side effects. This compound has also been tested in human clinical trials, where it has shown promising results in reducing pain intensity and improving quality of life in patients with chronic neuropathic pain.
Propiedades
IUPAC Name |
N-ethyl-5-[(2-hydroxycyclohexyl)-methylsulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-4-18-17(21)13-11-12(9-10-16(13)24-3)25(22,23)19(2)14-7-5-6-8-15(14)20/h9-11,14-15,20H,4-8H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYFKXMYSYCXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C2CCCCC2O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-imino-6-[4-(1-phenylethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354370.png)
![3-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}propanamide](/img/structure/B5354373.png)
methanol](/img/structure/B5354383.png)
![1-[2-(4-fluorophenoxy)butanoyl]azocane](/img/structure/B5354384.png)

![methyl 4-[({1-[(diethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5354395.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide](/img/structure/B5354398.png)
![5-{3-chloro-5-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5354410.png)
![2-(2-pyridinyl)-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine](/img/structure/B5354416.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5354422.png)

![7-(3-chlorophenyl)-4-[(2,2-dimethylcyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5354436.png)
![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5354447.png)
![N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-phenylethyl]benzenesulfonamide](/img/structure/B5354451.png)
